Furan-3-carboxamide
Overview
Description
Furan-3-carboxamide is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is known for its unique chemical structure, which includes a carboxamide group attached to the third carbon of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. This reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Another method involves the use of β-keto compounds and vinyl dichlorides in a base-promoted domino reaction. This approach is operationally simple and provides a straightforward route to substituted furan derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield furan-3-carboxylic acid, while reduction can produce furan-3-amine derivatives.
Scientific Research Applications
Furan-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound derivatives have shown potential as antimicrobial and antifungal agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of furan-3-carboxamide and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some this compound derivatives act as inhibitors of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Furan-3-carboxamide can be compared with other similar compounds, such as:
Furan-2-carboxamide: Similar structure but with the carboxamide group attached to the second carbon of the furan ring.
Furan-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Furan-2-carboxylic acid: Similar to furan-3-carboxylic acid but with the carboxylic acid group attached to the second carbon.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
furan-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHZPOXCLTFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591586 | |
Record name | Furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-35-8 | |
Record name | 3-Furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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